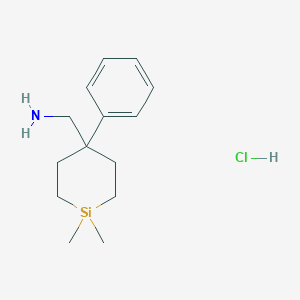
(1,1-Dimethyl-4-phenylsilinan-4-yl)methanamine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,1-Dimethyl-4-phenylsilinan-4-yl)methanamine;hydrochloride is a chemical compound with the molecular formula C14H24ClNSi and a molecular weight of 269.89 g/mol . This compound is characterized by the presence of a silinan ring, which is a silicon-containing heterocycle, and a phenyl group attached to the silicon atom. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
准备方法
The synthesis of (1,1-Dimethyl-4-phenylsilinan-4-yl)methanamine;hydrochloride typically involves the following steps:
Synthetic Routes: The preparation begins with the formation of the silinan ring, which can be achieved through a series of cyclization reactions involving silicon-containing precursors. The phenyl group is then introduced via a Friedel-Crafts alkylation reaction.
Reaction Conditions: The reactions are generally carried out under anhydrous conditions to prevent hydrolysis of the silicon-containing intermediates. Common solvents used include dichloromethane and toluene, with catalysts such as aluminum chloride.
Industrial Production Methods: On an industrial scale, the synthesis is optimized for higher yields and purity.
化学反应分析
(1,1-Dimethyl-4-phenylsilinan-4-yl)methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be performed using lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce different alkyl groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., H2O2), reducing agents (e.g., LiAlH4), and alkyl halides for substitution reactions. The reactions are usually conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed include silanol, siloxane, and various substituted amine derivatives.
科学研究应用
(1,1-Dimethyl-4-phenylsilinan-4-yl)methanamine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of silicon-containing polymers and materials. Its unique structure allows for the development of novel organosilicon compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
作用机制
The mechanism of action of (1,1-Dimethyl-4-phenylsilinan-4-yl)methanamine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The phenyl group enhances its binding affinity to hydrophobic pockets, while the amine group can form hydrogen bonds with target molecules. The silicon atom provides unique electronic properties that can modulate the compound’s reactivity and stability .
相似化合物的比较
(1,1-Dimethyl-4-phenylsilinan-4-yl)methanamine;hydrochloride can be compared with other similar compounds:
Similar Compounds: Compounds such as (1,1-Dimethyl-4-phenylsilinan-4-yl)methanol and (1,1-Dimethyl-4-phenylsilinan-4-yl)amine share structural similarities but differ in their functional groups.
属性
IUPAC Name |
(1,1-dimethyl-4-phenylsilinan-4-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NSi.ClH/c1-16(2)10-8-14(12-15,9-11-16)13-6-4-3-5-7-13;/h3-7H,8-12,15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYYBJQFIMLYCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(CCC(CC1)(CN)C2=CC=CC=C2)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
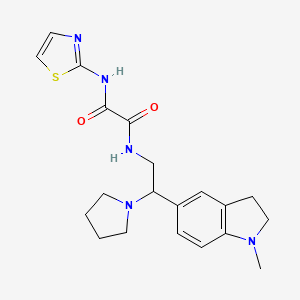
![N-{3-[5-(3-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2936270.png)
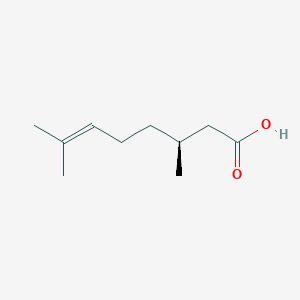
![3-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid](/img/structure/B2936273.png)
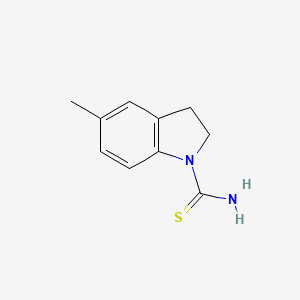
![1-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol](/img/structure/B2936276.png)
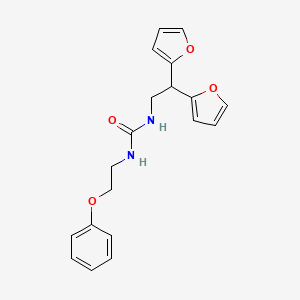
![methyl 2-[(E)-2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate](/img/structure/B2936282.png)
![N-(2,4-dimethylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2936283.png)
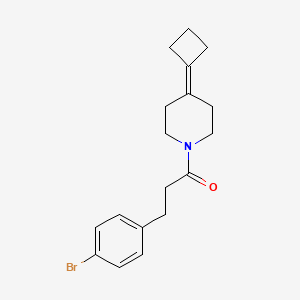
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2936289.png)


![2-(3-methylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one](/img/structure/B2936292.png)
